

### Beyond Psoriasis: A Technical Guide to the Expanding Therapeutic Applications of Envudeucitinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Envudeucitinib |           |
| Cat. No.:            | B15614739      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Envudeucitinib** (ESK-001) is a next-generation, oral, highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory cytokines. While its efficacy in psoriasis is well-documented, the therapeutic potential of **Envudeucitinib** extends to a range of other immune-mediated diseases. This technical guide explores the preclinical rationale and emerging clinical evidence for the application of **Envudeucitinib** in Systemic Lupus Erythematosus (SLE), Psoriatic Arthritis (PsA), and Inflammatory Bowel Disease (IBD). By examining the mechanism of action, summarizing key quantitative data, and detailing experimental protocols, this document provides a comprehensive overview for researchers and drug development professionals interested in the broader therapeutic landscape of this promising TYK2 inhibitor.

### **Introduction: The Role of TYK2 in Autoimmunity**

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1] The selective inhibition of TYK2 offers a targeted approach to modulating the immune response, potentially



with an improved safety profile compared to broader JAK inhibitors.[2] **Envudeucitinib** is a highly selective, next-generation oral TYK2 inhibitor designed to correct immune dysregulation across a range of diseases.[2][3]

### **Mechanism of Action of Envudeucitinib**

**Envudeucitinib** is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2) domain of TYK2. This unique mechanism locks the enzyme in an inactive conformation, thereby preventing downstream signaling of pro-inflammatory cytokines.[4] This targeted inhibition of the IL-12, IL-23, and Type I IFN pathways forms the basis of its therapeutic potential in a variety of autoimmune conditions.



Click to download full resolution via product page

Figure 1: **Envudeucitinib**'s Mechanism of Action.

# Potential Therapeutic Application: Systemic Lupus Erythematosus (SLE)

SLE is a chronic autoimmune disease characterized by systemic inflammation and the production of autoantibodies. The Type I IFN pathway is a central driver of SLE pathogenesis.

### **Preclinical Rationale**

Preclinical studies with the selective TYK2 inhibitor Deucravacitinib (BMS-986165) in a murine model of lupus demonstrated robust efficacy.[5] These studies provide a strong rationale for



investigating **Envudeucitinib** in SLE, given its potent inhibition of Type I IFN signaling.[3] Early data for **Envudeucitinib** indicate that it downregulates key cytokines and disease biomarkers of SLE.[2]

### **Clinical Evidence**

A Phase 2 clinical trial (LUMUS, NCT05966480) is currently evaluating the efficacy and safety of **Envudeucitinib** in adults with moderately to severely active SLE.[2][6][7][8] Topline data are expected in 2026.[2]

Furthermore, a Phase 2 trial of the related TYK2 inhibitor, Deucravacitinib, in patients with active SLE met its primary endpoint, demonstrating a statistically significant response compared to placebo.[5]

### **Experimental Protocol: LUMUS Phase 2 Trial**

The LUMUS trial is a global, multicenter, randomized, double-blind, placebo-controlled study.[2] [7]

- Participants: Adults with moderately to severely active, autoantibody-positive SLE.
- Intervention: Multiple doses of Envudeucitinib or placebo.
- Primary Endpoint: To be assessed at week 48.
- Key Assessments: Efficacy, safety, and pharmacokinetics.





Click to download full resolution via product page

Figure 2: LUMUS Phase 2 Trial Workflow.

# Potential Therapeutic Application: Psoriatic Arthritis (PsA)

PsA is a chronic inflammatory arthritis associated with psoriasis. The IL-23/IL-17 axis, which is modulated by TYK2, is a key driver of PsA pathogenesis.

### **Preclinical Rationale**



The inhibition of TYK2 is a promising therapeutic target for PsA due to its role in mediating the signaling of cytokines involved in the disease's pathogenesis, namely IL-12 and IL-23.[9][10]

#### **Clinical Evidence**

A Phase 2 clinical trial of Deucravacitinib in patients with active PsA demonstrated significant efficacy compared to placebo.[10][11][12][13][14][15] The trial met its primary endpoint of ACR-20 response at week 16.[11]

Table 1: Efficacy of Deucravacitinib in Phase 2 PsA Trial (Week 16)

| Endpoint        | Placebo (n=68) | Deucravacitinib 6<br>mg QD (n=67) | Deucravacitinib 12<br>mg QD (n=68) |
|-----------------|----------------|-----------------------------------|------------------------------------|
| ACR-20 Response | 31.8%          | 52.9% (p=0.0134)                  | 62.7% (p=0.0004)                   |
| ACR-50 Response | 10.6%          | 24.3% (p=0.0326)                  | 32.8% (p=0.0016)                   |
| ACR-70 Response | 4.4%           | 10.4%                             | 19.1%                              |

Data from Mease PJ, et al. Ann Rheum Dis. 2022.[10][11]

## Experimental Protocol: Phase 2 Trial of Deucravacitinib in PsA (NCT03881059)

This was a randomized, double-blind, placebo-controlled, multicenter trial.[11][12][13]

- Participants: 203 patients with active PsA.
- Intervention: Deucravacitinib 6 mg once daily, 12 mg once daily, or placebo.
- Primary Endpoint: American College of Rheumatology 20 (ACR-20) response at week 16.
- Key Assessments: Efficacy in various domains of PsA, including arthritis, enthesitis, dactylitis, and skin inflammation.





## Potential Therapeutic Application: Inflammatory Bowel Disease (IBD)

IBD, encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. The IL-23 pathway is implicated in the pathogenesis of IBD.

#### **Preclinical Rationale**

In a mouse model of IBD, Deucravacitinib demonstrated efficacy consistent with the inhibition of autoimmunity.[4] This provided a rationale for investigating TYK2 inhibitors in human IBD.

#### **Clinical Evidence**

Despite the promising preclinical data, Phase 2 clinical trials of Deucravacitinib in patients with moderately to severely active Crohn's disease (LATTICE-CD, NCT03599622) and ulcerative colitis (LATTICE-UC, NCT03934216) did not meet their primary endpoints.[1][3][16][17]

Table 2: Primary Endpoint Results of Deucravacitinib in Phase 2 IBD Trials (Week 12)

| Trial      | Indication         | Intervention                     | Primary<br>Endpoint                      | Result  |
|------------|--------------------|----------------------------------|------------------------------------------|---------|
| LATTICE-CD | Crohn's Disease    | Deucravacitinib<br>3mg & 6mg BID | Clinical Remission & Endoscopic Response | Not Met |
| LATTICE-UC | Ulcerative Colitis | Deucravacitinib<br>6mg BID       | Clinical<br>Remission                    | Not Met |

Data from D'Haens G, et al. J Crohns Colitis. 2023.[1][3]

## **Experimental Protocol: LATTICE-CD and LATTICE-UC Phase 2 Trials**

These were randomized, double-blind, placebo-controlled studies.[1][3]



- Participants: Patients with moderately to severely active CD or UC.
- Intervention: Deucravacitinib at various doses or placebo.
- Primary Endpoints: Clinical remission and/or endoscopic response at week 12.



Click to download full resolution via product page

Figure 3: LATTICE-CD and LATTICE-UC Trial Designs.

### **Conclusion and Future Directions**

**Envudeucitinib**, a highly selective allosteric TYK2 inhibitor, holds significant promise for the treatment of a variety of autoimmune diseases beyond psoriasis. The strong preclinical rationale and encouraging clinical data for TYK2 inhibition in Systemic Lupus Erythematosus and Psoriatic Arthritis pave the way for further investigation of **Envudeucitinib** in these indications. While the initial clinical results in Inflammatory Bowel Disease were not successful, further analysis and potentially different dosing strategies may warrant exploration. The ongoing clinical development of **Envudeucitinib** will be critical in defining its role in the



therapeutic armamentarium for these complex and challenging diseases. Researchers and drug development professionals should closely monitor the forthcoming data from the LUMUS trial and other future studies to fully understand the potential of this novel therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. academic.oup.com [academic.oup.com]
- 2. Envudeucitinib for SLE | Alumis Inc. [alumis.com]
- 3. Deucravacitinib in patients with inflammatory bowel disease: 12-week efficacy and safety results from 3 randomized phase 2 studies in Crohn's disease and ulcerative colitis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Deucravacitinib, an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients With Moderately to Severely Active Ulcerative Colitis: 12-Week Results From the Phase 2 LATTICE-UC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety study of targeted small-molecule drugs in the treatment of systemic lupus erythematosus PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Deucravacitinib for the treatment of psoriatic arthritis: the evidence so far Drugs in Context [drugsincontext.com]
- 10. Deucravacitinib for the treatment of psoriatic arthritis: the evidence so far PMC [pmc.ncbi.nlm.nih.gov]
- 11. ard.bmj.com [ard.bmj.com]
- 12. Deucravacitinib, a selective, TYK2 inhibitor, in psoriatic arthritis: achievement of minimal disease activity components in a phase 2 trial — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 13. academic.oup.com [academic.oup.com]



- 14. PsA: Deucravacitinib shows promise in phase 2 | MDedge [mdedge.com]
- 15. hcplive.com [hcplive.com]
- 16. news.bms.com [news.bms.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Beyond Psoriasis: A Technical Guide to the Expanding Therapeutic Applications of Envudeucitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614739#potential-therapeutic-applications-of-envudeucitinib-beyond-psoriasis]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com